molecular formula C24H18N4O3 B10967445 2-(4,5-dibenzoyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide

2-(4,5-dibenzoyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide

Cat. No.: B10967445
M. Wt: 410.4 g/mol
InChI Key: NCERBTNOTCZFQO-UHFFFAOYSA-N
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Description

2-(4,5-dibenzoyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a triazole ring substituted with dibenzoyl groups and a phenylacetamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dibenzoyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be prepared from a suitable benzoyl-substituted azide.

    Introduction of the Dibenzoyl Groups: The dibenzoyl groups can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the triazole intermediate with phenylacetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dibenzoyl moieties, potentially converting them to alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the dibenzoyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions would result in new triazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored in the treatment of diseases, particularly those involving microbial infections or cancer.

    Industry: The compound might find applications in the development of new polymers, coatings, or other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4,5-dibenzoyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The dibenzoyl groups and phenylacetamide moiety might enhance binding affinity and specificity to particular molecular targets, such as enzymes involved in microbial cell wall synthesis or cancer cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other triazole derivatives, such as 1,2,3-triazole-4-carboxamides, share structural similarities but may differ in their substituents and biological activities.

    Benzoyl-Substituted Compounds: Compounds like benzoylureas or benzoylguanidines also contain benzoyl groups and may exhibit similar chemical reactivity.

    Phenylacetamide Derivatives: Similar compounds include N-phenylacetamide and its derivatives, which are known for their analgesic and anti-inflammatory properties.

Uniqueness

2-(4,5-dibenzoyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide is unique due to the combination of the triazole ring, dibenzoyl groups, and phenylacetamide moiety. This specific arrangement of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

2-(4,5-dibenzoyltriazol-1-yl)-N-phenylacetamide

InChI

InChI=1S/C24H18N4O3/c29-20(25-19-14-8-3-9-15-19)16-28-22(24(31)18-12-6-2-7-13-18)21(26-27-28)23(30)17-10-4-1-5-11-17/h1-15H,16H2,(H,25,29)

InChI Key

NCERBTNOTCZFQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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